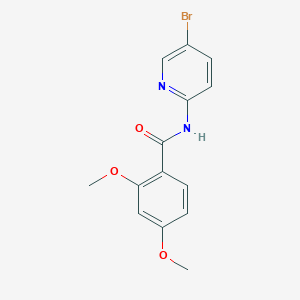![molecular formula C23H16N4O3S B243787 N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea, also known as BPTU, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. However, it has been proposed that N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to be a potent inhibitor of zinc finger proteins, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in lab experiments is its high purity and stability. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is also readily available and can be synthesized in good yield. However, one limitation of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea. One area of research is the development of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea-based fluorescent probes for the detection of zinc ions in biological systems. Another area of research is the investigation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a potential anti-cancer and anti-viral agent. In addition, the synthesis of metal complexes with N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a ligand can be explored for their potential applications in catalysis and material science. Further studies are needed to fully understand the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. Further studies are needed to fully understand the potential applications of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in various fields.
Synthesemethoden
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. The reaction results in the formation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in good yield. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
Molekularformel |
C23H16N4O3S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methylcarbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N4O3S/c28-21(19-12-16-4-1-2-5-17(16)29-19)27-23(31)25-13-14-7-9-15(10-8-14)22-26-20-18(30-22)6-3-11-24-20/h1-12H,13H2,(H2,25,27,28,31) |
InChI-Schlüssel |
TZOJQDUUVLFDEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)


![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)
